Brincidofovir Brincidofovir Brincidofovir is an alkoxyalkyl ester prodrug containing the synthetic, acyclic nucleoside monophosphate analog cidofovir linked, through its phosphonate group, to a lipid, 3-hexadecyloxy-1-propanol, with antiviral activity against double-stranded DNA viruses. Upon oral administration, brincidofovir crosses the intestinal wall and penetrates target viral-infected cells before being cleaved to the free antiviral agent cidofovir. In turn, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. Compared to cidofovir, which is given intravenously, hexadecyloxypropyl-cidofovir shows better oral bioavailability, less toxicity and enhanced cellular penetration.
Brincidofovir is under investigation for the prevention of Outcomes, Survival Rates, and Cytomegalovirus Disease. Brincidofovir has been investigated for the prevention and treatment of CMV, Adenovirus, BK Virus (BKV), Adenoviruses (AdV), and Epstein-Barr (EBV), among others. Brincidofovir is an oral antiviral drug candidate for the treatment of smallpox infections and complications resulting from smallpox vaccine. It is a lipid mimic of cidofovir formed by linking a lipid 3-hexadecyloxy-1-propanol, to the phosphonate group of cidofovir. Brincidofovir is designed to cross cellular membranes by passive diffusion (vida supra, Phospholipid Mimics Designed to Facilitate Uptake in the Small Intestine). Uptake by this mechanism should be more efficient and lead to a more rapid accumulation of cidofovir in the cytoplasm of the target cell. Once it has reached the cytoplasm, CDV is phosphorylated by host cell nucleoside kinases to form the active antiviral agent cidofovir diphosphate.
Brand Name: Vulcanchem
CAS No.: 444805-28-1
VCID: VC0522040
InChI: InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1
SMILES: CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O
Molecular Formula: C27H52N3O7P
Molecular Weight: 561.7 g/mol

Brincidofovir

CAS No.: 444805-28-1

Inhibitors

VCID: VC0522040

Molecular Formula: C27H52N3O7P

Molecular Weight: 561.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Brincidofovir - 444805-28-1

CAS No. 444805-28-1
Product Name Brincidofovir
Molecular Formula C27H52N3O7P
Molecular Weight 561.7 g/mol
IUPAC Name [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Standard InChI InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1
Standard InChIKey WXJFKKQWPMNTIM-VWLOTQADSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O
SMILES CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O
Canonical SMILES CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O
Appearance Solid powder
Description Brincidofovir is an alkoxyalkyl ester prodrug containing the synthetic, acyclic nucleoside monophosphate analog cidofovir linked, through its phosphonate group, to a lipid, 3-hexadecyloxy-1-propanol, with antiviral activity against double-stranded DNA viruses. Upon oral administration, brincidofovir crosses the intestinal wall and penetrates target viral-infected cells before being cleaved to the free antiviral agent cidofovir. In turn, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. Compared to cidofovir, which is given intravenously, hexadecyloxypropyl-cidofovir shows better oral bioavailability, less toxicity and enhanced cellular penetration.
Brincidofovir is under investigation for the prevention of Outcomes, Survival Rates, and Cytomegalovirus Disease. Brincidofovir has been investigated for the prevention and treatment of CMV, Adenovirus, BK Virus (BKV), Adenoviruses (AdV), and Epstein-Barr (EBV), among others. Brincidofovir is an oral antiviral drug candidate for the treatment of smallpox infections and complications resulting from smallpox vaccine. It is a lipid mimic of cidofovir formed by linking a lipid 3-hexadecyloxy-1-propanol, to the phosphonate group of cidofovir. Brincidofovir is designed to cross cellular membranes by passive diffusion (vida supra, Phospholipid Mimics Designed to Facilitate Uptake in the Small Intestine). Uptake by this mechanism should be more efficient and lead to a more rapid accumulation of cidofovir in the cytoplasm of the target cell. Once it has reached the cytoplasm, CDV is phosphorylated by host cell nucleoside kinases to form the active antiviral agent cidofovir diphosphate.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms incidofovir
cidofovir hexadecyloxypropyl ester
CMX 001
CMX-001
CMX001
HDP-CDV
Reference 1: McMullan LK, Flint M, Dyall J, Albariño C, Olinger GG, Foster S, Sethna P, Hensley LE, Nichol ST, Lanier ER, Spiropoulou CF. The lipid moiety of brincidofovir is required for in vitro antiviral activity against Ebola virus. Antiviral Res. 2016 Jan;125:71-8. doi: 10.1016/j.antiviral.2015.10.010. Epub 2015 Oct 23. PubMed PMID: 26526586.
2: Florescu DF, Kalil AC, Hewlett AL, Schuh AJ, Stroher U, Uyeki TM, Smith PW. Administration of Brincidofovir and Convalescent Plasma in a Patient With Ebola Virus Disease. Clin Infect Dis. 2015 Sep 15;61(6):969-73. doi: 10.1093/cid/civ395. Epub 2015 May 19. PubMed PMID: 25991468.
3: Tylden GD, Hirsch HH, Rinaldo CH. Brincidofovir (CMX001) inhibits BK polyomavirus replication in primary human urothelial cells. Antimicrob Agents Chemother. 2015;59(6):3306-16. doi: 10.1128/AAC.00238-15. Epub 2015 Mar 23. PubMed PMID: 25801568; PubMed Central PMCID: PMC4432119.
4: Trost LC, Rose ML, Khouri J, Keilholz L, Long J, Godin SJ, Foster SA. The efficacy and pharmacokinetics of brincidofovir for the treatment of lethal rabbitpox virus infection: a model of smallpox disease. Antiviral Res. 2015 May;117:115-21. doi: 10.1016/j.antiviral.2015.02.007. Epub 2015 Mar 4. PubMed PMID: 25746331.
5: Papanicolaou GA, Lee YJ, Young JW, Seshan SV, Boruchov AM, Chittick G, Momméja-Marin H, Glezerman IG. Brincidofovir for polyomavirus-associated nephropathy after allogeneic hematopoietic stem cell transplantation. Am J Kidney Dis. 2015 May;65(5):780-4. doi: 10.1053/j.ajkd.2014.11.020. Epub 2015 Jan 17. PubMed PMID: 25600489.
6: Zaitseva M, McCullough KT, Cruz S, Thomas A, Diaz CG, Keilholz L, Grossi IM, Trost LC, Golding H. Postchallenge administration of brincidofovir protects healthy and immune-deficient mice reconstituted with limited numbers of T cells from lethal challenge with IHD-J-Luc vaccinia virus. J Virol. 2015 Mar;89(6):3295-307. doi: 10.1128/JVI.03340-14. Epub 2015 Jan 14. PubMed PMID: 25589648; PubMed Central PMCID: PMC4337519.
7: Tollefson AE, Spencer JF, Ying B, Buller RM, Wold WS, Toth K. Cidofovir and brincidofovir reduce the pathology caused by systemic infection with human type 5 adenovirus in immunosuppressed Syrian hamsters, while ribavirin is largely ineffective in this model. Antiviral Res. 2014 Dec;112:38-46. doi: 10.1016/j.antiviral.2014.10.005. Epub 2014 Oct 15. PubMed PMID: 25453340.
8: Parker S, Crump R, Foster S, Hartzler H, Hembrador E, Lanier ER, Painter G, Schriewer J, Trost LC, Buller RM. Co-administration of the broad-spectrum antiviral, brincidofovir (CMX001), with smallpox vaccine does not compromise vaccine protection in mice challenged with ectromelia virus. Antiviral Res. 2014 Nov;111:42-52. doi: 10.1016/j.antiviral.2014.08.003. Epub 2014 Aug 13. PubMed PMID: 25128688.
9: Florescu DF, Keck MA. Development of CMX001 (Brincidofovir) for the treatment of serious diseases or conditions caused by dsDNA viruses. Expert Rev Anti Infect Ther. 2014 Oct;12(10):1171-8. doi: 10.1586/14787210.2014.948847. Epub 2014 Aug 13. PubMed PMID: 25120093.
10: Olson VA, Smith SK, Foster S, Li Y, Lanier ER, Gates I, Trost LC, Damon IK. In vitro efficacy of brincidofovir against variola virus. Antimicrob Agents Chemother. 2014 Sep;58(9):5570-1. doi: 10.1128/AAC.02814-14. Epub 2014 Jun 23. PubMed PMID: 24957837; PubMed Central PMCID: PMC4135866.
PubChem Compound 483477
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator